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Compound of Interest

Compound Name: Avapritinib

Cat. No.: B605698 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetics of

avapritinib, a potent and selective inhibitor of KIT and PDGFRA kinases. The information is

intended for researchers, scientists, and professionals involved in drug development and is

based on publicly available data.

Introduction
Avapritinib is a tyrosine kinase inhibitor developed for the treatment of cancers driven by

mutations in the KIT and platelet-derived growth factor receptor alpha (PDGFRA) genes, such

as gastrointestinal stromal tumors (GIST) and systemic mastocytosis.[1][2] Understanding the

absorption, distribution, metabolism, and excretion (ADME) of avapritinib in preclinical animal

models is crucial for interpreting efficacy and toxicology studies and for predicting its

pharmacokinetic profile in humans.

Quantitative Pharmacokinetic Data
The following tables summarize the available quantitative pharmacokinetic parameters of

avapritinib in animal models. Data for species other than rat are not readily available in the

public domain.

Table 1: Single-Dose Oral Pharmacokinetics of Avapritinib in Rats
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Parameter Value (Mean ± SD)

Dose 30 mg/kg

Cmax (Maximum Plasma Concentration) 3161.31 ± 710.32 ng/mL

Tmax (Time to Maximum Concentration) 5.50 ± 1.76 h

t1/2 (Elimination Half-life) 8.43 ± 1.68 h

AUC (Area Under the Curve) Data not available

Data sourced from a study in Sprague-Dawley rats.

Table 2: Summary of Avapritinib Toxicology Studies in Mice and Dogs

Species Dose Levels Key Observations
Pharmacokinetic
Data

Mouse
10, 30, 100 mg/kg/day

(in PDX models)

Dose-dependent

tumor growth

inhibition. Yellowish

skin discoloration at

100 mg/kg.[3]

Not Reported

Dog Not specified

Tremors and

hemorrhage in the

brain and spinal cord

were observed in

repeat-dose

toxicology studies.

Not Reported

Experimental Protocols
Rat Pharmacokinetic Study Methodology
The pharmacokinetic parameters of avapritinib in rats were determined following a single oral

gavage administration.

Animal Model: Male Sprague-Dawley rats.
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Dosing: A single oral dose of 30 mg/kg avapritinib was administered.

Sample Collection: Blood samples were collected at various time points post-administration.

Plasma was separated by centrifugation.

Bioanalysis: Plasma concentrations of avapritinib were quantified using a validated Ultra-

Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method.

Instrumentation: Waters Acquity UPLC system coupled with a tandem mass spectrometer.

Column: Waters Acquity UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 µm).

Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile.

Flow Rate: 0.40 mL/min.

Detection: Multiple Reaction Monitoring (MRM) in positive ion mode. The ion transitions

were m/z 499.10 → 482.09 for avapritinib and m/z 494.30 → 394.20 for the internal

standard (imatinib).

Pharmacokinetic Analysis: Plasma concentration-time data were analyzed using non-

compartmental methods to determine key pharmacokinetic parameters such as Cmax,

Tmax, and t1/2.

Signaling Pathways and Experimental Workflows
Avapritinib Signaling Pathway
Avapritinib is a potent inhibitor of mutant KIT and PDGFRA kinases, which are key drivers in

certain cancers.[4][5] By binding to the ATP-binding pocket of these receptors, avapritinib
blocks their autophosphorylation and subsequent activation of downstream signaling pathways,

leading to the inhibition of cancer cell proliferation and survival.[1][6]
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Avapritinib inhibits mutant KIT and PDGFRA signaling pathways.

Experimental Workflow for a Typical Animal
Pharmacokinetic Study
The following diagram illustrates a standard workflow for conducting a pharmacokinetic study in

an animal model, based on the described rat study.[7]
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Workflow for a preclinical pharmacokinetic study.
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Metabolism and Drug Interactions
In vitro studies have shown that avapritinib is primarily metabolized by cytochrome P450

(CYP) 3A4 and to a lesser extent by CYP2C9.[8] Consequently, co-administration with strong

or moderate inhibitors or inducers of CYP3A4 can significantly alter the plasma concentrations

of avapritinib, potentially impacting its efficacy and safety profile.[4][9]

Conclusion
The available preclinical data, primarily from rat studies, indicate that avapritinib exhibits

pharmacokinetic properties that support its clinical development. Further studies in other animal

models would provide a more complete understanding of its interspecies pharmacokinetic

variability. This guide summarizes the core publicly available information on the preclinical

pharmacokinetics of avapritinib to aid researchers and drug development professionals in their

work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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